

# leniolisib inborn error of immunity treatment

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## Compound Focus: Leniolisib

CAS No.: 1354690-24-6

Cat. No.: S196992

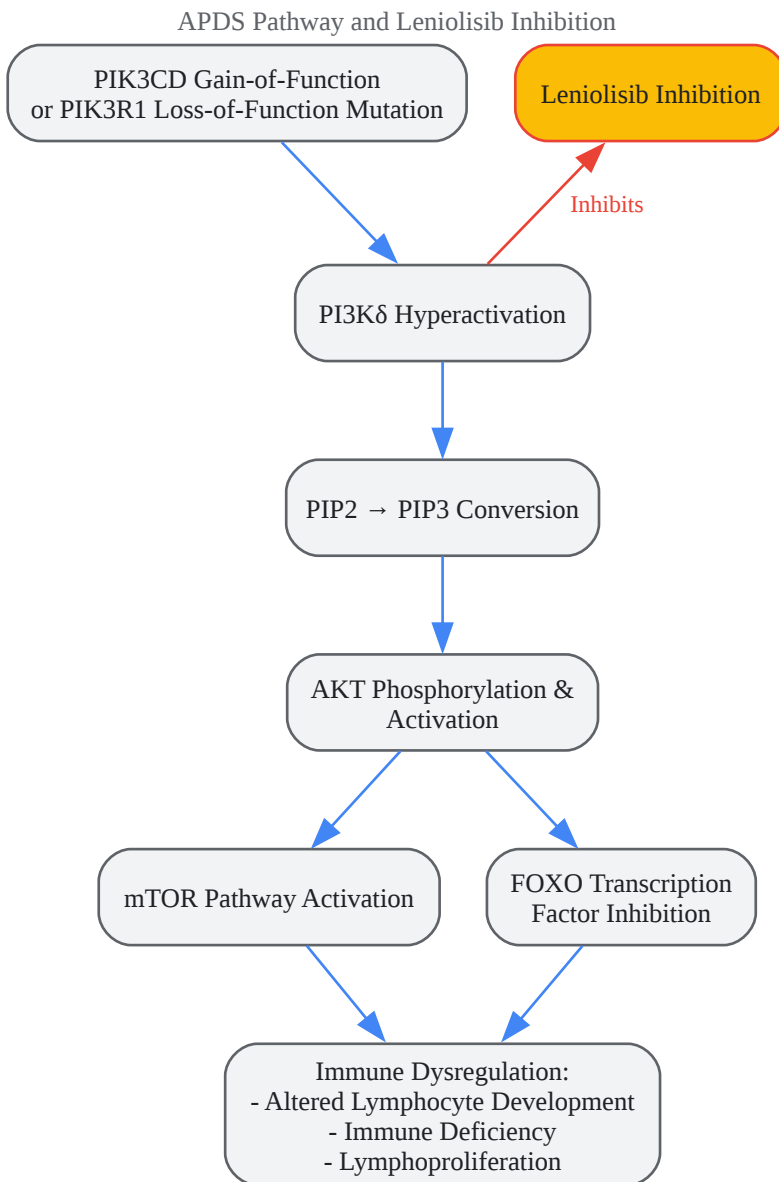
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## Disease Background and Mechanism of Action

**Activated PI3K $\delta$  Syndrome (APDS)** is an ultra-rare, progressive genetic disease caused by gain-of-function mutations in the PIK3CD gene (APDS1) or loss-of-function mutations in the PIK3R1 gene (APDS2) [1] [2]. These mutations lead to hyperactivation of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) signaling pathway, which is predominantly expressed in hematopoietic cells and is crucial for immune cell development, function, and homeostasis [1] [2] [3].

The constitutive activation of PI3K $\delta$  results in immune deficiency and dysregulation, clinically presenting with recurrent sinopulmonary infections, lymphoproliferation (lymphadenopathy and splenomegaly), autoimmunity, and an increased risk of lymphoma [4] [5]. The median survival is reported to be **44 years**, underscoring the severity of the condition [4].

**Leniolisib** addresses the root cause of APDS by selectively inhibiting the overactive PI3K $\delta$  pathway. The diagram below illustrates the signaling disruption in APDS and the targeted action of **leniolisib**.



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As shown, **leniolisib** binds selectively to the p110 $\delta$  catalytic subunit of PI3K $\delta$ , competitively inhibiting its active site and preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) [2] [6] [7]. This action dampens the downstream overactive AKT/mTOR signaling and restores the function of FOXO transcription factors, which are critical for proper immune cell function [2] [7].

# Leniolisib's Profile and Comparison with Other PI3K $\delta$ Inhibitors

**Leniolisib** was strategically designed for high selectivity and an improved safety profile. Key physicochemical and pharmacological properties are summarized below.

**Table 1: Key Properties of Leniolisib** [1] [6] [3]

Property	Description
Brand Name	Joenja
Molecular Weight	450.47 g/mol (free base); 548.46 g/mol (phosphate salt)
Chemical Formula	C <sub>21</sub> H <sub>25</sub> F <sub>3</sub> N <sub>6</sub> O <sub>2</sub> (free base)
Mechanism	Potent and selective oral inhibitor of PI3K $\delta$
Selectivity (IC <sub>50</sub> )	PI3K $\delta$ : 11 nM; PI3K $\alpha$ : 244 nM (22-fold selective); PI3K $\beta$ : 424 nM (38-fold selective); PI3K $\gamma$ : 2230 nM (202-fold selective)
Key Metabolizer	CYP3A4
Dosage	70 mg twice daily, with or without food

Its development addressed the poor water solubility of earlier quinazoline derivatives, resulting in a compound with **500 times better solubility**, good metabolic stability, membrane permeability, and favorable pharmacokinetics [1] [3]. Unlike earlier PI3K $\delta$  inhibitors developed for oncology, **leniolisib's** high selectivity aims to provide efficacy without the severe immune-mediated adverse events associated with this drug class.

**Table 2: Comparison of Leniolisib with Other Approved PI3K Inhibitors** [1]

Drug (Primary Indication)	PI3K Isoform Specificity (IC <sub>50</sub> nM)	Serious Adverse Events (Grade ≥3)
Leniolisib (APDS)	δ: 11	No Grade 3 adverse events reported
Idelalisib (CLL, iNHL)	δ: 2.5; γ: 89; α: 8600; β: 4000	Pneumonia, sepsis, diarrhea/colitis, hepatotoxicity, cutaneous reactions
Duvelisib (CLL, SLL)	δ: 2.5; γ: 27; α: 1602; β: 85	Pneumonia, diarrhea/colitis, hepatotoxicity, neutropenia
Copanlisib (FL)	α: 0.5; β: 3.7; δ: 0.7; γ: 6.4	Hyperglycemia, hypertension, diarrhea/colitis, leukopenia

## Clinical Efficacy and Trial Data

The approval of **leniolisib** was primarily based on a **12-week, randomized, placebo-controlled Phase III trial** (NCT02435173) [1] [8].

- **Primary Endpoints:** The trial met both co-primary endpoints. Compared to placebo, **leniolisib** treatment led to a significant reduction in lymphadenopathy (as measured by the sum of product diameters of index lymph nodes) and an increase in the percentage of naïve B cells, indicating improved immune reconstitution [8].
- **Subgroup Analysis:** Efficacy was consistent across adolescents (12-17 years) and adults (≥18 years). The least squares mean change in log-transformed lymph node size was **-0.4 for adolescents and -0.3 for adults on leniolisib**, versus -0.1 and +0.1 for their respective placebo groups [8].
- **Long-term Efficacy:** An externally controlled study compared long-term data from the **leniolisib** open-label extension study (NCT02859727) with the ESID registry. **Leniolisib** treatment significantly **reduced the annual rate of respiratory tract infections by 66%** (rate ratio: 0.34) and led to a sustained reduction in pathogenic serum IgM levels (-1.09 g/L) compared to standard of care [9].

## Safety and Tolerability Profile

**Leniolisib** has demonstrated a favorable safety and tolerability profile in clinical trials.

- **Common Adverse Events:** Treatment-emergent adverse events were generally mild to moderate and included sinusitis, atopic dermatitis, fatigue, diarrhea, fever, back pain, and alopecia. Many of these symptoms may also be related to the underlying APDS [5] [6].
- **Hepatotoxicity:** In contrast to other PI3K inhibitors, **leniolisib** has **not been linked to clinically apparent liver injury**. While intermittent liver enzyme elevations can occur in APDS patients due to infections, no hepatic adverse events or discontinuations due to abnormal liver tests were reported in pre-licensure trials [5]. LiverTox assigns it a likelihood score of **E (unlikely cause of liver injury)** [5].
- **Other Laboratory Findings:** A decrease in neutrophil counts has been observed but is rarely to levels of clinical concern [5].

## Research and Development Protocols

For researchers designing experiments around PI3K $\delta$  inhibition, the following key methodologies from the clinical development of **leniolisib** are relevant.

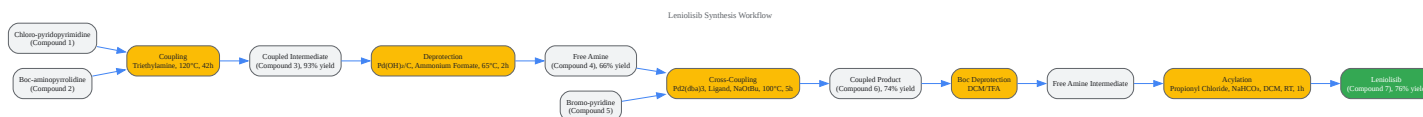
### 1. Assessing Target Engagement and Pathway Modulation:

- **pAkt Reduction Assay:** A core pharmacodynamic assay measured the reduction of phosphorylated Akt (pAkt) in B cells. Treatment with **leniolisib** (70 mg twice daily) at steady state produced a **time-averaged reduction of pAkt-positive B cells by approximately 80%**, confirming target engagement and pathway modulation [6].

### 2. Evaluating Efficacy in Clinical Trials:

- **Co-primary Endpoints:** The pivotal Phase III trial used two primary efficacy endpoints assessed at Day 85 [8]:
  - **Lymphoproliferation:** Change from baseline in the  $\log_{10}$ -transformed sum of the product of diameters (SPD) of up to 12 index lymph nodes via CT or MRI.
  - **Immunophenotyping:** Change from baseline in the percentage of naïve B cells (CD3-/CD19+/IgD+/CD27-) out of total B cells, analyzed by flow cytometry.

**3. Synthesis and Chemistry:** The synthetic route to **leniolisib** involves a linear sequence starting from a tetrahydro-pyridopyrimidine core, as illustrated below.



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## Conclusion and Future Directions

**Leniolisib** represents a breakthrough as the first targeted therapy for APDS, demonstrating that precise inhibition of a hyperactive immune signaling pathway can correct underlying immune defects with a favorable safety profile. Its high selectivity for PI3K $\delta$  differentiates it from earlier, less selective inhibitors and is likely the key to its improved tolerability.

Future research is expanding its potential:

- **Pediatric Extension:** The FDA has granted **Priority Review** for a supplemental New Drug Application (sNDA) to extend its use to children aged **4 to 11 years**, with a target decision date of January 31, 2026 [10].
- **Other Indications:** **Leniolisib** is also being investigated for the treatment of **primary Sjögren's syndrome**, indicating potential applicability in other immune-dysregulated conditions [6].

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